molecular formula C23H34O2 B8259394 (5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid

(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid

Cat. No.: B8259394
M. Wt: 342.5 g/mol
InChI Key: GGTVEFDAPOKWMQ-SFGLVEFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricosa-5,8,11,14,17,20-hexaenoic acid can be achieved through multiple steps involving the formation of double bonds at specific positions along the carbon chain. One reported method involves a four-step synthesis with an overall yield of 56% . Another method involves a six-step synthesis with an overall yield of 48% . The specific reaction conditions and reagents used in these synthetic routes are crucial for achieving the desired product with high purity and yield.

Industrial Production Methods

Industrial production methods for tricosa-5,8,11,14,17,20-hexaenoic acid are not well-documented in the literature. the principles of large-scale fatty acid synthesis, such as the use of catalytic hydrogenation and selective oxidation, could be adapted for the production of this compound.

Chemical Reactions Analysis

Types of Reactions

(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated products.

    Reduction: The double bonds can be reduced to form saturated fatty acids.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is commonly used for hydrogenation.

    Substitution: Alcohols and amines are used for esterification and amidation, respectively, often in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: Epoxides, diols, and hydroxylated fatty acids.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Scientific Research Applications

(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid has several applications in scientific research:

    Chemistry: Used as a model compound for studying the reactivity of polyunsaturated fatty acids.

    Biology: Investigated for its role in cellular signaling and membrane fluidity.

    Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.

    Industry: Used in the formulation of specialized lubricants and coatings.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Docosahexaenoic acid (DHA): Another polyunsaturated fatty acid with six double bonds but a shorter carbon chain (C22:6).

    Eicosapentaenoic acid (EPA): A polyunsaturated fatty acid with five double bonds (C20:5).

Uniqueness

(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid is unique due to its longer carbon chain compared to DHA and EPA, which may confer different biophysical properties and biological activities. Its specific double bond positions also distinguish it from other polyunsaturated fatty acids, potentially leading to unique interactions with cellular components and enzymes.

Properties

IUPAC Name

(5E,8E,11E,14E,17E,20E)-tricosa-5,8,11,14,17,20-hexaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,24,25)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTVEFDAPOKWMQ-SFGLVEFQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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